

ONO-9780307: A Deep Dive into its Role in Cell Signaling Pathways

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Compound of Interest

Compound Name: ONO-9780307

Cat. No.: B15568995

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Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1)[1][2][3]. LPA1 is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA)[4][5]. LPA and its receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer progression[5][6]. This technical guide provides a comprehensive overview of the mechanism of action of **ONO-9780307**, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

ONO-9780307 functions as a competitive antagonist at the LPA1 receptor[4]. It binds to the orthosteric site within the transmembrane bundle of the receptor, the same site recognized by the endogenous ligand, LPA. The binding of **ONO-9780307** prevents the conformational changes necessary for receptor activation. Specifically, the indane moiety of **ONO-9780307** sterically hinders the inward movement of transmembrane helix 7 (TM7), a critical step in the activation of class A GPCRs like LPA1[4][7]. By locking the receptor in an inactive state, **ONO-9780307** effectively blocks the initiation of downstream signaling cascades.

Quantitative Data Summary

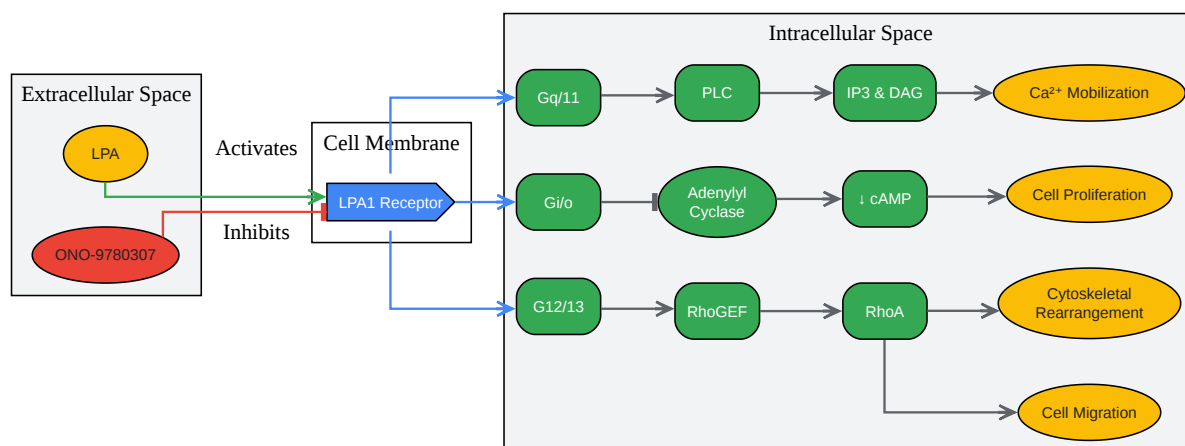
The inhibitory potency of **ONO-9780307** on the LPA1 receptor has been quantified in vitro.

Compound	Target	Assay Type	Measured Value	Reference
ONO-9780307	Human LPA1 Receptor	Inhibition of LPA-induced Ca ²⁺ mobilization	IC ₅₀ : 2.7 nM	[1][2]

Impact on Cell Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate a variety of intracellular signaling events[5]. By antagonizing LPA1, **ONO-9780307** effectively inhibits these downstream pathways.

LPA1 Signaling and its Inhibition by ONO-9780307



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Caption: **ONO-9780307** blocks LPA-induced LPA1 activation and downstream signaling.

- **Gq/11 Pathway:** Upon activation by LPA, LPA1 stimulates the Gq/11 family of G proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), a key signaling event that **ONO-9780307** has been shown to inhibit^{[1][2]}.
- **Gi/o Pathway:** LPA1 activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with cell proliferation.
- **G12/13 Pathway:** The coupling of LPA1 to G12/13 activates Rho GTPases through Rho-specific guanine nucleotide exchange factors (RhoGEFs). The activation of RhoA is a central event in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and migration.

By blocking the initial step of receptor activation, **ONO-9780307** prevents the propagation of signals through all of these pathways, thereby inhibiting the cellular responses mediated by LPA1.

Experimental Protocols

The characterization of **ONO-9780307** as an LPA1 antagonist has been established through various in vitro and structural biology techniques.

In Vitro Calcium Mobilization Assay

This assay is a common method to assess the functional activity of GPCRs that couple to the Gq pathway.

Objective: To determine the inhibitory concentration (IC_{50}) of **ONO-9780307** against LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.

Methodology:

- Cell Culture: LPA1-overexpressing cells (e.g., LPA1-B103 cells) and a vector control cell line are cultured in appropriate media[1][2].
- Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- Compound Incubation: **ONO-9780307** is serially diluted to various concentrations and pre-incubated with the cells.
- LPA Stimulation: An LPA solution at a concentration known to elicit a sub-maximal response (e.g., EC80) is added to the wells to stimulate the LPA1 receptor.
- Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: The fluorescence data is normalized, and the IC50 value for **ONO-9780307** is calculated by fitting the concentration-response data to a four-parameter logistic equation.

X-ray Crystallography

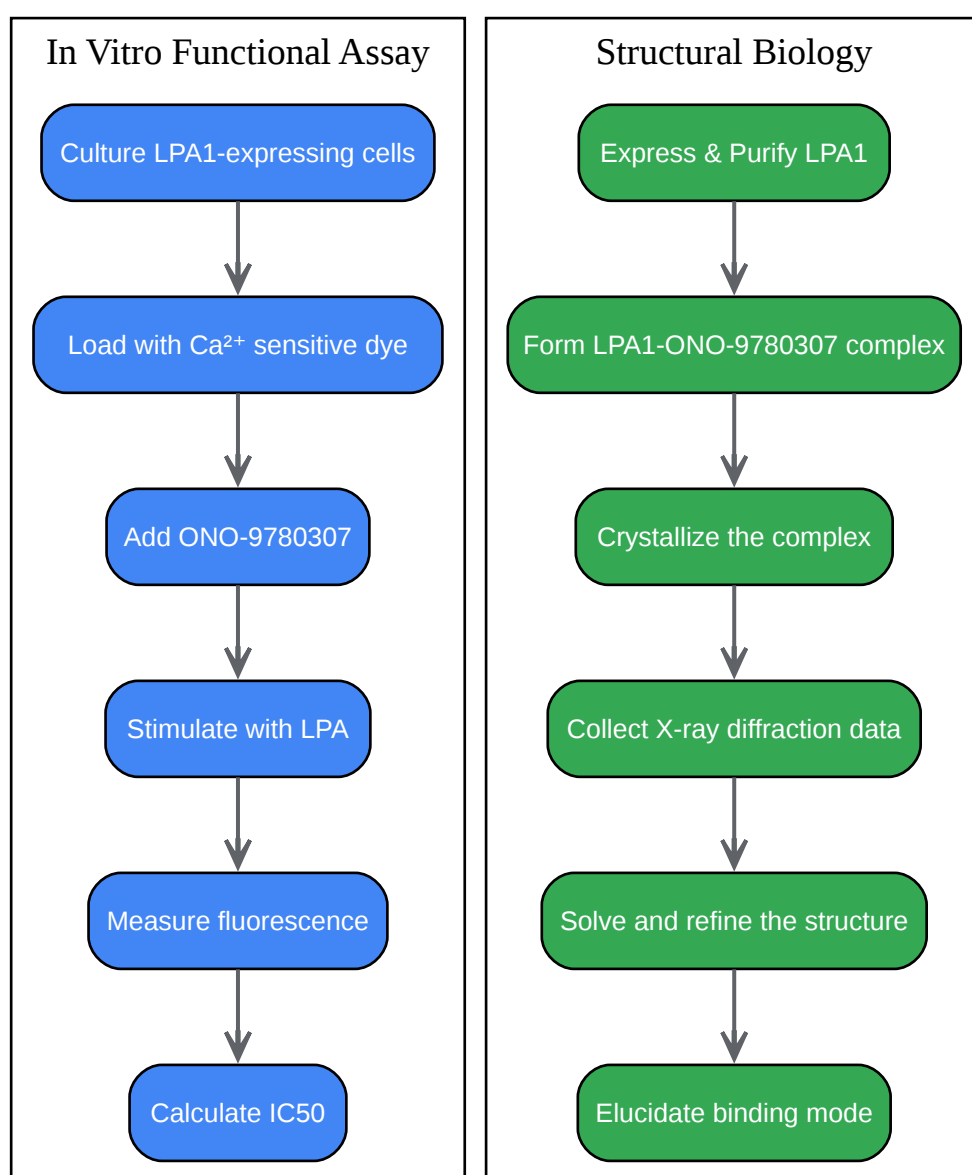
Structural studies have been crucial in elucidating the precise binding mode of **ONO-9780307** to the LPA1 receptor[7].

Objective: To solve the high-resolution crystal structure of the human LPA1 receptor in complex with **ONO-9780307**.

Methodology:

- Protein Expression and Purification: The human LPA1 receptor is expressed in an appropriate system (e.g., insect cells) and purified using affinity chromatography. To enhance stability for crystallization, the receptor may be co-expressed with a stabilizing fusion partner like bacteriorhodopsin-like protein (bRIL)[7].
- Complex Formation: The purified LPA1 receptor is incubated with a molar excess of **ONO-9780307**.

- **Crystallization:** The LPA1-**ONO-9780307** complex is subjected to crystallization screening using techniques such as lipidic cubic phase (LCP) crystallization.
- **Data Collection:** X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
- **Structure Determination and Refinement:** The crystal structure is solved using molecular replacement and refined to high resolution. This reveals the detailed molecular interactions between **ONO-9780307** and the amino acid residues of the LPA1 binding pocket[7].



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Caption: Workflow for functional and structural characterization of **ONO-9780307**.

Conclusion

ONO-9780307 is a well-characterized, potent, and specific antagonist of the LPA1 receptor. Its mechanism of action, involving the direct competitive inhibition of LPA binding and the stabilization of an inactive receptor conformation, is understood at a molecular level. By blocking LPA1-mediated signaling through Gq, Gi, and G12/13 pathways, **ONO-9780307** holds therapeutic potential for diseases driven by aberrant LPA signaling. The experimental methodologies outlined provide a robust framework for the continued investigation of this and other LPA1 receptor modulators.

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